1-Chloro-2-methoxy-3-methylbenzene

Description

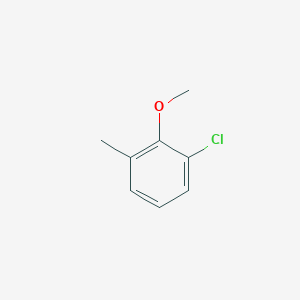

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPLEZVLRMSLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540690 | |

| Record name | 1-Chloro-2-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-15-1 | |

| Record name | 1-Chloro-2-methoxy-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformational Studies of 1 Chloro 2 Methoxy 3 Methylbenzene

Electrophilic Aromatic Substitution Reactivity

The susceptibility of the benzene (B151609) ring in 1-Chloro-2-methoxy-3-methylbenzene to electrophilic attack is significantly influenced by the collective effects of the chloro, methoxy (B1213986), and methyl groups attached to it.

Influence of Methoxy and Methyl Activating Groups on Ring Reactivity

The benzene ring of this compound is considered "activated" towards electrophilic aromatic substitution. This heightened reactivity is primarily due to the presence of the methoxy (-OCH₃) and methyl (-CH₃) groups, which are both classified as activating groups. msu.edu They increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. vaia.com

The methoxy group is a particularly strong activating group. While the oxygen atom is highly electronegative and withdraws electron density inductively, its more dominant effect is the donation of a lone pair of electrons into the aromatic system through resonance (a +R effect). vaia.comvaia.com This resonance effect significantly increases the electron density at the ortho and para positions relative to the methoxy group. vaia.com For instance, a methoxy substituent can increase the rate of electrophilic substitution by a factor of about ten thousand compared to unsubstituted benzene. msu.edu

The methyl group is a weaker activating group. It donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. youtube.com This donation also enriches the electron density of the ring, though to a lesser extent than the methoxy group. In contrast, the chlorine atom is a deactivating group due to its strong inductive electron withdrawal (-I effect), which outweighs its weak resonance donation (+R effect). libretexts.org However, the combined activating influence of the methoxy and methyl groups overcomes the deactivating effect of the chlorine, rendering the ring as a whole more reactive than benzene.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strongly Activating |

| -CH₃ (Methyl) | Electron-donating (+I) | Electron-donating (Hyperconjugation) | Weakly Activating |

| -Cl (Chloro) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Weakly Deactivating |

Regioselectivity in Subsequent Electrophilic Substitutions

The positions at which subsequent electrophilic substitution occurs are determined by the directing effects of the existing substituents and steric hindrance. The methoxy, methyl, and chloro groups are all ortho, para-directors. msu.eduyoutube.comlibretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves.

In this compound, the directing effects must be considered in concert:

Methoxy group (-OCH₃) at C2: Directs to C1 (blocked), C3 (blocked), and C5. As the strongest activating group, its influence is dominant. chegg.com

Methyl group (-CH₃) at C3: Directs to C2 (blocked), C4, and C6.

Chloro group (-Cl) at C1: Directs to C2 (blocked), C4, and C6.

Considering the unoccupied positions (C4, C5, C6), we can predict the likely site of substitution:

Position C4: This position is para to the chloro group and ortho to the methyl group. It is also meta to the strongly activating methoxy group.

Position C5: This position is para to the methoxy group, making it strongly activated. It is meta to both the chloro and methyl groups.

Position C6: This position is ortho to the chloro and methyl groups and is significantly sterically hindered by the adjacent methyl group at C1 and the methoxy group at C2.

The directing power of the activating groups, particularly the methoxy group, is the most critical factor. The methoxy group strongly activates the C5 position (para to it). While the methyl and chloro groups direct towards C4 and C6, the activation at C5 by the methoxy group's powerful resonance effect makes it the most probable site for electrophilic attack. Reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield the 1-chloro-2-methoxy-3-methyl-5-substituted benzene derivative as the major product. youtube.comlibretexts.orgmasterorganicchemistry.com Chloromethylation, for example, is a known electrophilic reaction that can introduce a chloromethyl group onto activated benzene rings like anisole (B1667542) derivatives. thieme-connect.de

| Position | Relation to -Cl (C1) | Relation to -OCH₃ (C2) | Relation to -CH₃ (C3) | Predicted Reactivity |

|---|---|---|---|---|

| C4 | ortho | meta | ortho | Moderately Favorable |

| C5 | meta | para | meta | Most Favorable |

| C6 | ortho | ortho | meta | Least Favorable (Steric Hindrance) |

Nucleophilic Substitution Reactions

Nucleophilic substitution on the aromatic ring of this compound can involve either the chlorine atom or the methoxy group, typically under distinct reaction conditions.

Replacement of Aromatic Chlorine

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom is generally disfavored. The SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. stackexchange.com In this compound, the ring is substituted with electron-donating groups, which destabilize this intermediate and hinder the reaction. vaia.com

However, replacement of the chlorine is possible under harsh conditions through an elimination-addition mechanism involving a benzyne intermediate. stackexchange.compearson.com Treatment with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, can induce the elimination of HCl to form a highly reactive benzyne. The subsequent addition of a nucleophile (e.g., NH₂⁻) can occur at either carbon of the triple bond, potentially leading to a mixture of regioisomeric products. stackexchange.com

Transformations Involving the Methoxy Group

The methoxy group can be transformed, most commonly through cleavage of the methyl-oxygen bond to yield a phenol (B47542). This O-demethylation is a standard transformation for aryl methyl ethers. It is typically achieved by treating the substrate with strong acids, with hydrobromic acid (HBr) or hydroiodic acid (HI) being classic reagents. More modern and often milder conditions involve the use of Lewis acids, such as boron tribromide (BBr₃), which is highly effective for cleaving ether bonds. mdma.ch Reductive demethoxylation has also been reported for certain polymethoxybenzenes, although this typically requires specific reagents and conditions, such as reaction with alkali metals. mdma.ch

Metal-Catalyzed Coupling Reactions

The chlorine atom in this compound serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are less reactive than the corresponding bromides and iodides, advancements in catalyst design have made their use increasingly common. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or its ester. For less reactive aryl chlorides, the reaction typically requires specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, along with a base such as a carbonate or phosphate. nih.gov Such a reaction would couple this compound with an organoboronic acid (R-B(OH)₂) to form 2-methoxy-3-methyl-1-arylbenzene.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.org Similar to the Suzuki coupling, efficient reaction with an aryl chloride often necessitates the use of advanced catalyst systems to overcome the strength of the C-Cl bond. This would convert this compound into the corresponding N-aryl or N-alkyl amine.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org The regioselectivity of the addition to the alkene and the stereoselectivity of the resulting double bond are key features of this transformation. organic-chemistry.orgnih.gov

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid (R-B(OH)₂) | C-C | Pd catalyst with bulky phosphine/NHC ligands |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst with specialized phosphine ligands |

| Heck Reaction | Alkene (R-CH=CH₂) | C-C | Pd catalyst (e.g., Pd(OAc)₂) with phosphine ligands |

Oxidation and Reduction Processes

The functional groups of this compound are susceptible to various oxidation and reduction reactions.

The oxidation of the aromatic ring of this compound is challenging due to the presence of multiple substituents. Strong oxidizing agents would likely lead to degradation of the molecule. However, under controlled conditions, selective hydroxylation might be possible, although this is often difficult to achieve with high regioselectivity. In related alkyl-substituted aromatic compounds, oxidation can lead to a mixture of products, including phenols and ring-cleavage products. nih.gov The electron-donating methoxy and methyl groups would direct electrophilic attack to the ortho and para positions, but the steric hindrance from the existing substituents would play a significant role in the product distribution.

The methyl group of this compound can be a site for chemical transformation. Benzylic oxidation, for example, could convert the methyl group into a formyl, carboxyl, or hydroxymethyl group. This transformation typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The specific product obtained depends on the reaction conditions. For instance, vigorous oxidation would likely yield the corresponding benzoic acid, while milder conditions might allow for the isolation of the aldehyde or alcohol.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1-Chloro-2-methoxy-3-methylbenzene, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The substitution pattern dictates the chemical shifts and coupling patterns of the three adjacent aromatic protons.

The aromatic region would be expected to show three distinct proton signals. The proton at C4, situated between a methyl and a hydrogen, would likely appear as a triplet. The proton at C5, flanked by two hydrogens, would also be a triplet. The proton at C6, adjacent to a chloro-substituted carbon, would likely be a doublet.

The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The methyl group (-CH₃) protons, being attached to the aromatic ring, would also present as a singlet, but at a higher field (lower ppm value) compared to the methoxy group, generally around 2.2-2.5 ppm. The integration of these signals would correspond to a 3:3 ratio for the methoxy and methyl protons, respectively, and a 1:1:1 ratio for the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| -CH₃ | 2.2 - 2.5 | Singlet | 3H |

| Aromatic H (C4) | 6.8 - 7.2 | Triplet | 1H |

| Aromatic H (C5) | 6.8 - 7.2 | Triplet | 1H |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the methyl and methoxy substituents.

The chemical shifts of the aromatic carbons are influenced by the nature of the attached substituent. The carbon atom bonded to the chlorine (C1) would be deshielded, as would the carbon bonded to the methoxy group (C2). The carbon atoms of the substituents, the methoxy carbon and the methyl carbon, would appear at higher fields. The methoxy carbon typically resonates around 55-60 ppm, while the methyl carbon is expected at approximately 15-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-Cl) | 125 - 130 |

| C2 (-OCH₃) | 150 - 155 |

| C3 (-CH₃) | 135 - 140 |

| C4 | 120 - 125 |

| C5 | 125 - 130 |

| C6 | 128 - 133 |

| -OCH₃ | 55 - 60 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the proton at C4 and the proton at C5, and between the proton at C5 and the proton at C6, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each aromatic proton to its corresponding aromatic carbon.

A cross-peak between the methoxy protons and the C2 carbon.

A cross-peak between the methyl protons and the C3 carbon, as well as weaker correlations to C2 and C4.

Correlations from the aromatic protons to neighboring carbons, which would solidify the assignment of the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

C–H Stretching: Aromatic C–H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C–H stretching from the methyl and methoxy groups would be observed in the 3000-2850 cm⁻¹ range. bldpharm.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring would produce characteristic peaks in the region of 1600-1450 cm⁻¹.

C–O Stretching: The ether linkage (Ar–O–CH₃) gives rise to strong C–O stretching bands. An asymmetric stretching vibration is expected around 1250 cm⁻¹, and a symmetric stretch would appear near 1050 cm⁻¹.

C–Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce an absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (Ether) | Asymmetric Stretch | ~1250 |

| C-O (Ether) | Symmetric Stretch | ~1050 |

Note: These are typical ranges for the specified functional groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-chloro-2-methoxy-3-methylbenzene, and how can reaction conditions influence yield?

- Methodology : The compound is typically synthesized via halogenation of a methoxy-methylbenzene precursor. For example, chlorination using Cl2 or SO2Cl2 under controlled temperatures (0–25°C) in inert solvents like dichloromethane or carbon tetrachloride. Catalysts such as FeCl3 or AlCl3 enhance regioselectivity .

- Key Variables : Solvent polarity, catalyst loading, and temperature significantly affect halogenation efficiency. Lower temperatures favor monochlorination, while higher temperatures may lead to dihalogenation byproducts.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodology :

- NMR : <sup>1</sup>H NMR distinguishes methoxy (-OCH3) protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by substituents. <sup>13</sup>C NMR identifies quaternary carbons adjacent to Cl and OCH3.

- Mass Spectrometry : Electron ionization (EI-MS) typically shows molecular ion peaks [M]<sup>+</sup> at m/z 170 (C8H9ClO) and fragment ions from Cl loss (m/z 135) .

- X-ray Crystallography : Resolves bond angles and torsional strain between substituents, as demonstrated for analogous chloro-methyl-nitrobenzenes .

Q. What are the dominant reaction pathways for this compound in nucleophilic substitution reactions?

- Methodology : The chlorine atom undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., NH3, alkoxides) in polar aprotic solvents (DMF, DMSO). Meta-directing effects of -OCH3 and -CH3 groups reduce reactivity compared to unsubstituted chlorobenzenes. Kinetic studies using UV-Vis or GC-MS can track substitution progress .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for complex molecular architectures?

- Challenges : Competing directing effects of -OCH3 (ortho/para-directing) and -CH3 (weakly meta-directing) complicate regioselectivity.

- Strategies :

- Use protecting groups (e.g., silylation of -OCH3) to temporarily block specific positions.

- Employ transition-metal catalysis (Pd, Cu) for cross-coupling reactions (e.g., Suzuki-Miyaura) at the chlorine site .

- Data Analysis : Computational modeling (DFT) predicts electron density maps to identify reactive sites .

Q. What experimental and computational approaches resolve contradictions in reported reaction outcomes (e.g., unexpected di-substitution products)?

- Case Study : Discrepancies in halogenation yields may arise from trace moisture (hydrolyzes catalysts) or impurity-driven side reactions.

- Methodology :

- Control Experiments : Repeat reactions under anhydrous conditions with purified solvents.

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates like chloronium ions.

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions .

Q. How do physicochemical properties (e.g., Henry’s Law constant, log P) influence environmental fate studies of this compound?

- Data :

| Property | Value | Source |

|---|---|---|

| Henry’s Law Constant | ~1.4 × 10<sup>-3</sup> atm·m<sup>3</sup>/mol | Estimated from analogs |

| log P (Octanol-Water) | 2.8 ± 0.3 | Computational |

- Implications : Moderate hydrophobicity suggests partitioning into organic phases in aquatic systems. Volatilization is limited, requiring biodegradation studies under aerobic/anaerobic conditions .

Q. What advanced techniques validate the compound’s role in pharmaceutical intermediate synthesis (e.g., cycloadditions, stereoselective modifications)?

- Case Study : Use as a precursor for anticancer agents via Huisgen cycloaddition with azides.

- Methodology :

- HPLC-MS : Monitor reaction purity and byproduct formation.

- Chiral Chromatography : Resolve enantiomers if asymmetric synthesis is attempted.

- In-Vitro Assays : Test cytotoxicity of derivatives against cancer cell lines (e.g., HeLa, MCF-7) .

Data Contradiction Analysis

- Example : Conflicting reports on chlorination efficiency (40–80% yields) may stem from solvent purity or catalyst deactivation.

- Resolution : Standardize reagent grades (e.g., ≥99% FeCl3) and use inert atmosphere (N2/Ar) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.